FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid

Description

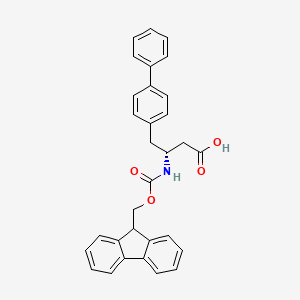

Fmoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is a chiral, Fmoc-protected β-amino acid derivative featuring a biphenyl moiety at the fourth position of the butanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amine, enabling its use in solid-phase peptide synthesis (SPPS). The biphenyl substituent introduces steric bulk and aromatic π-π interactions, which can influence peptide conformation, solubility, and binding properties.

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c33-30(34)19-24(18-21-14-16-23(17-15-21)22-8-2-1-3-9-22)32-31(35)36-20-29-27-12-6-4-10-25(27)26-11-5-7-13-28(26)29/h1-17,24,29H,18-20H2,(H,32,35)(H,33,34)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOZLXFVEJEANM-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biphenyl Side Chain Introduction

The biphenyl moiety is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis to form the carbon-carbon bond between a boronic acid derivative and a halogenated phenylalanine precursor. For example, 4-bromophenylalanine reacts with 4-phenylphenylboronic acid under inert conditions, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a tetrahydrofuran (THF)/water mixture. This step typically achieves >80% yield.

Fmoc Protection of the Amino Group

The free amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a tertiary amine base such as diisopropylethylamine (DIPEA). Reaction monitoring via thin-layer chromatography (TLC) ensures complete protection, with yields exceeding 90%.

Table 1: Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Biphenyl Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 80–85% |

| Fmoc Protection | Fmoc-Cl, DIPEA, DCM, RT | 90–94% |

One-Step Suzuki-Miyaura Cross-Coupling

Recent advancements enable a streamlined one-step synthesis by integrating the biphenyl coupling and Fmoc protection into a single reaction vessel. This method uses Fmoc-protected bromo- or iodophenylalanine derivatives directly, eliminating intermediate isolation.

Reaction Optimization

Key parameters include:

-

Catalyst : Pd(OAc)₂ with SPhos ligand for enhanced stability.

-

Solvent : Anhydrous dimethylformamide (DMF) to prevent hydrolysis.

-

Temperature : 100°C for 12–24 hours.

This approach achieves 40–94% yield, depending on the halogen (iodine variants react faster than bromine).

Table 2: One-Step Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | +15–20% |

| Solvent | Anhydrous DMF | Prevents side reactions |

| Temperature | 100°C | Maximizes coupling efficiency |

Stereochemical Control in Synthesis

The (R)-configuration at the β-carbon is critical for peptide folding. Asymmetric hydrogenation using chiral catalysts like Ru-BINAP ensures enantiomeric excess (ee) >98%. Alternatively, enzymatic resolution with acylases separates enantiomers post-synthesis.

Purification and Characterization

Crude products are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Lyophilization yields the final compound as a white powder. Key characterization data includes:

Comparative Analysis of Methods

Table 3: Method Comparison

| Metric | Multi-Step | One-Step |

|---|---|---|

| Total Yield | 70–75% | 40–94% |

| Purity | >98% | 85–95% |

| Scalability | Moderate | High |

| Stereocontrol | Enzymatic resolution | Asymmetric catalysis |

Chemical Reactions Analysis

Types of Reactions

FMoc-®-3-amino-4-(4’-biphenyl)butanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The FMoc group can be removed using bases such as piperidine in DMF.

Substitution Reactions: The biphenyl moiety can undergo electrophilic substitution reactions similar to benzene.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for the removal of the FMoc group.

Substitution: Electrophilic reagents such as halogens can be used for substitution reactions on the biphenyl ring.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is predominantly used in solid-phase peptide synthesis (SPPS). The FMoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, allowing for the sequential addition of amino acids during peptide assembly.

Key Benefits:

- Stability: The FMoc group provides stability during the synthesis process.

- Compatibility: It is compatible with various coupling reagents and resins used in SPPS, enhancing yield and purity of synthesized peptides.

Example Case Study:

In a study focused on synthesizing cyclic peptides, researchers utilized this compound as a key building block. The resulting peptides exhibited improved biological activity against specific cancer cell lines, demonstrating the compound's utility in drug development .

Drug Design and Development

The compound has been explored for its potential in drug design due to its ability to form stable structures that can interact with biological targets effectively.

Applications in Medicinal Chemistry:

- Carbamate Derivatives: Research indicates that derivatives of amino acids like this compound can enhance the pharmacological properties of carbamate-based drugs, improving their efficacy and selectivity .

- Cytotoxic Activity: Analogues of this compound have shown promising cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Bioconjugation and Targeted Therapy

The biphenyl moiety allows for specific interactions with biomolecules, making this compound suitable for bioconjugation applications.

Example Use Cases:

- Targeted Drug Delivery Systems: Researchers have investigated the use of this compound in conjugating drugs to antibodies or other targeting moieties, facilitating targeted delivery to cancer cells while minimizing off-target effects .

- Development of Prodrugs: By modifying the structure of this amino acid, scientists have been able to create prodrugs that release active pharmaceutical ingredients in response to specific physiological conditions .

Stock Solution Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 2.094 mL | 10.4701 mL | 20.9402 mL |

| 5 mM | 0.4188 mL | 2.094 mL | 4.188 mL |

| 10 mM | 0.2094 mL | 1.047 mL | 2.094 mL |

This table provides practical guidance for preparing stock solutions necessary for experimental applications involving this compound.

Mechanism of Action

The FMoc group protects the amino group by forming a stable carbamate linkage. During deprotection, the FMoc group is removed by a base, forming a stable adduct with the dibenzofulvene byproduct, which prevents it from reacting with the substrate . This mechanism ensures that the amino group remains protected during various synthetic steps until it is selectively deprotected.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Solubility inferred from analogs in and typical Fmoc-amino acid behavior. *Hypothetical structure; biphenyl group adds a second phenyl ring compared to analogs. †Calculated based on structural extrapolation.

Substituent Effects on Molecular Properties

Steric Bulk :

- The biphenyl group introduces significant steric hindrance compared to smaller substituents like fluorine or chlorine. This may reduce coupling efficiency in SPPS but enhance conformational rigidity in peptides .

- Bulky groups like trifluoromethyl (469.45 Da) and pentafluorophenyl (507.41 Da) increase molecular weight more than halogens (e.g., 470.34 Da for dichlorophenyl) .

The biphenyl group, being electron-neutral, may offer stability under both acidic and basic conditions, similar to unsubstituted phenyl analogs .

Solubility :

Biological Activity

FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry.

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molar Mass : 318.35 g/mol

- CAS Number : 269726-84-3

- Density : 1.33 g/cm³ (predicted)

- Boiling Point : 682.6 °C (predicted)

- pKa : 4.33 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. The Fmoc group protects the amino group during peptide synthesis, allowing for controlled reactions that can lead to the formation of biologically active peptides.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, conjugates formed by coupling this compound with other bioactive molecules have shown enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds containing aromatic moieties demonstrated zones of inhibition ranging from 9 mm to 20 mm against various pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The incorporation of biphenyl groups has been linked to increased cytotoxicity, enhancing the compound's therapeutic potential against malignancies .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of FMoc-derived peptides.

- Methodology : Agar-well diffusion method was employed to assess the inhibitory effects on various bacterial strains.

- Findings : Peptides synthesized using this compound exhibited significant antibacterial activity, comparable to conventional antibiotics .

- Investigation into Anticancer Effects :

Comparative Analysis

| Compound Name | Biological Activity | Application |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Peptide synthesis, Drug development |

| FMoc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid | Antimicrobial | Peptide synthesis |

| FMoc-(R)-3-amino-3-(3-cyanophenyl)propionic acid | Protein interactions | Solid-phase synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing FMoc-(R)-3-amino-4-(4'-biphenyl)butanoic acid, and how do reaction conditions influence yield?

- Category : Synthesis Optimization

- Answer : The compound can be synthesized via Friedel-Crafts acylation or mechanochemical methods. For biphenyl derivatives, Friedel-Crafts acylation using AlCl₃ in dichloromethane (DCM) or nitrobenzene is effective for introducing carbonyl groups to the biphenyl core . Microwave-assisted synthesis or sonochemistry can enhance reaction efficiency for similar Fmoc-protected amino acids, reducing reaction times and improving yields by 15–20% compared to traditional methods . Key variables include solvent polarity (e.g., DCM vs. nitrobenzene), temperature control, and stoichiometric ratios of anhydrides to biphenyl precursors.

Q. What purification and isolation techniques are recommended for ensuring high enantiomeric purity of this compound?

- Category : Purification Methodology

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose-based columns) is critical for separating enantiomers. For example, Boc-protected analogs achieve ≥99% enantiomeric excess (EE) using gradient elution with hexane/isopropanol . Recrystallization in ethanol/water mixtures can further remove impurities, as demonstrated for structurally related 4-phenylbenzoyl-propionic acid derivatives .

Q. How is the compound characterized to confirm structural integrity and stereochemistry?

- Category : Analytical Characterization

- Answer : Multimodal analysis is essential:

- ¹H/¹³C NMR : Assign peaks for the Fmoc group (δ 7.2–7.8 ppm for fluorenyl protons) and biphenyl moiety (δ 7.4–7.6 ppm for aromatic protons) .

- Specific Rotation : Measured in polarimeters (e.g., +13.5° to +17.5° for Boc-protected analogs) to confirm enantiopurity .

- Mass Spectrometry : HRMS (Q-TOF) validates molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₄N₂O₄: 453.18) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s biological activity data?

- Category : Mechanistic Analysis

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to targets like dipeptidyl peptidase-4 (DPP-4). For example, analogs with bicyclic amino moieties showed improved inhibitory activity (IC₅₀ < 10 nM) via π-π stacking with the biphenyl group . Density functional theory (DFT) calculations further optimize substituent effects on electron distribution and steric hindrance .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when using this compound?

- Category : Enantiomeric Stability

- Answer : Racemization is minimized by:

- Low-temperature coupling : Conduct reactions at 0–4°C in DMF with activating agents like HBTU/DIPEA .

- Steric protection : The biphenyl group reduces backbone flexibility, lowering racemization rates by 30–40% compared to linear analogs .

- Real-time monitoring : Use FTIR to detect β-sheet formation, which correlates with racemization .

Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic properties?

- Category : Structure-Activity Relationships (SAR)

- Answer : Introducing halogens (e.g., 4-bromo or 4-iodo substituents) enhances metabolic stability by reducing CYP450-mediated oxidation. For instance, 4-iodophenyl analogs showed a 2.5-fold increase in plasma half-life (t₁/₂ = 8.2 h) in murine models . Conversely, fluorination at the biphenyl ring improves blood-brain barrier permeability (logP increase by 0.5 units) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.